Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide, NH4, bovine
Description
Core Glycan Architecture and Branching Patterns
The glycan architecture of fucose-alpha1,2-galactose-beta1,3-N-acetylgalactosamine-beta1,4-(N-acetylneuraminic acid-alpha2,3)-galactose-beta1,4-glucose-beta1,1 ceramide exhibits a complex pentasaccharide structure built upon a ceramide backbone. The core structure consists of a linear tetrasaccharide chain terminated by an alpha1,2-linked fucose residue at the nonreducing end. Crystallographic analyses have revealed that the fucose residue extends outward toward the solvent environment when the ganglioside is bound to receptor proteins, suggesting minimal contribution to primary binding interactions but potentially important roles in secondary recognition events.
The branching pattern demonstrates a sophisticated arrangement where the N-acetylneuraminic acid residue forms an alpha2,3 linkage to the penultimate galactose unit, creating a characteristic branched configuration typical of ganglio-series gangliosides. This specific branching architecture has been confirmed through nuclear magnetic resonance spectroscopy studies, which demonstrate that the N-acetylneuraminic acid and N-acetylgalactosamine moieties both terminate at the galactose residue, forming a distinctive terminal branched structure. The glucose unit serves as the reducing end sugar directly linked to the ceramide moiety through a beta1,1 glycosidic bond, establishing the fundamental glycosphingolipid architecture.
Comparative structural analysis with related compounds reveals that this branching pattern shares similarities with ganglioside monosialic acid 2, which contains the same terminal N-acetylneuraminic acid-alpha2,3-(N-acetylgalactosamine-beta1,4)-galactose motif. However, the addition of the fucose residue creates a unique structural signature that distinguishes this compound from its non-fucosylated counterpart. The spatial arrangement of the fucose residue has been characterized through high-resolution crystallographic studies, revealing that it occupies a position that does not significantly interfere with the primary binding groove recognition but may influence secondary interaction sites.
Properties
IUPAC Name |
azanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H141N3O35.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(93)82-46(47(90)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)42-106-74-65(102)63(100)67(52(40-86)110-74)112-76-66(103)71(117-79(78(104)105)36-48(91)55(80-44(4)88)70(116-79)58(95)49(92)37-83)68(53(41-87)111-76)113-73-56(81-45(5)89)69(60(97)51(39-85)108-73)114-77-72(62(99)59(96)50(38-84)109-77)115-75-64(101)61(98)57(94)43(3)107-75;/h32,34,43,46-53,55-77,83-87,90-92,94-103H,6-31,33,35-42H2,1-5H3,(H,80,88)(H,81,89)(H,82,93)(H,104,105);1H3/b34-32+;/t43-,46+,47-,48+,49-,50-,51-,52-,53-,55-,56-,57+,58-,59+,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72-,73+,74-,75-,76+,77+,79+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLMLMVKNXAWPF-CERPTGAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)C)O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H144N4O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1710.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide (commonly referred to as fucosylated ceramide) is a complex glycosphingolipid with significant biological implications. This compound plays a crucial role in cell signaling, immune response modulation, and pathogen recognition. This article delves into its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 1,513.08 g/mol. Its structure includes a fucose residue linked to a ceramide backbone, which is vital for its biological functions.
Biological Functions and Mechanisms
1. Immune Modulation:
Fucosylated ceramides are known to interact with immune cells, particularly invariant natural killer T (iNKT) cells. These interactions can lead to the production of various cytokines that modulate immune responses. For instance, α-l-fucosylceramides have been shown to stimulate iNKT cell expansion in vitro, promoting both Th1 and Th2 cytokine release which can have therapeutic implications in autoimmune diseases and cancer .
2. Pathogen Recognition:
The presence of fucose residues on glycosphingolipids enhances the binding affinity to specific lectins and pathogens. This property is crucial for the recognition of bacterial and viral entities by the immune system. Studies indicate that fucosylated structures can inhibit pathogen adhesion and invasion by blocking the interaction sites on host cells .
3. Cell-Cell Interactions:
Fucosylated ceramides influence cell-cell interactions through their role in forming lipid rafts in cellular membranes. These lipid rafts are essential for signal transduction processes that govern cellular responses to external stimuli . The modulation of these interactions can affect processes such as inflammation and tissue repair.
Case Studies
Study 1: Immune Response Activation
In a study assessing the biological activity of various α-l-fucosylceramide derivatives, it was found that compounds with longer fatty acid chains (e.g., C26:0) exhibited superior activity in stimulating iNKT cell expansion compared to shorter chains (C18:0 or C20:2). This suggests that structural variations significantly impact their immunogenic properties .
Study 2: Anti-Tumor Activity
Another investigation demonstrated that fucosylated ceramides could enhance anti-tumor immunity by promoting the activation of iNKT cells in tumor-bearing mice. The results indicated increased production of IFN-γ and other cytokines associated with anti-tumor responses .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C79H144N4O35 |
| Molecular Weight | 1513.08 g/mol |
| CAS Number | 71812-11-8 |
| Biological Activities | Immune modulation, pathogen recognition |
| Key Findings | Enhanced iNKT cell expansion; anti-tumor activity |
Scientific Research Applications
Cellular Interactions
Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide is involved in cell-cell recognition processes and can influence immune responses. Its structure allows it to interact with specific receptors on cell surfaces, which can modulate signaling pathways related to inflammation and immune regulation.
Role in Disease
Research indicates that glycosphingolipids like this compound may play a role in various diseases such as cancer and autoimmune disorders. They can affect tumor progression by influencing cell adhesion and migration properties .
Therapeutic Development
This compound has potential applications in developing therapeutics targeting specific cellular interactions. For instance:
- Cancer Therapy : By understanding how this glycosphingolipid interacts with tumor cells, researchers can design drugs that inhibit these interactions to prevent metastasis.
- Vaccine Development : Its structural components may be used to create adjuvants that enhance vaccine efficacy by promoting stronger immune responses.
Diagnostic Tools
The unique structure of Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide can be utilized in diagnostic assays to identify specific biomarkers associated with diseases.
Case Studies
Several studies have explored the implications of glycosphingolipids in health and disease:
- A study published in Nature demonstrated that certain glycosphingolipids are upregulated in cancerous tissues compared to normal tissues . This suggests their potential as biomarkers for early detection.
- Another research article highlighted the role of similar compounds in modulating immune responses during viral infections .
Comparison with Similar Compounds
Comparison with Similar Gangliosides
Gangliosides are sialylated glycosphingolipids critical for cellular communication. Below is a structural and functional comparison:
Table 1: Structural Comparison
Key Differentiators :
Fucosylation :
- Fucosyl GM1 uniquely contains an α1,2-linked fucose on the Gal residue, absent in GM1/GD1a. This modification enhances binding specificity to lectins (e.g., UEA-I) and pathogens .
- Contrasts with α1,3/4-fucosylation in blood group antigens (e.g., Lewis X) .
Sialylation Patterns :
- Fucosyl GM1 and GM1 share a Neu5Ac-α2,3-Gal motif, but Fucosyl GM1 lacks the additional sialic acid in GD1a (Neu5Ac-α2,8) or GD3 (Neu5Ac-α2,8-Neu5Ac) .
Branch Complexity :
- Fucosyl GM1’s tetrasaccharide core (vs. GM3’s trisaccharide) allows multivalent interactions in lipid rafts, influencing membrane dynamics .
Functional Divergence :
Analytical Differentiation
Table 2: Detection Methods
Preparation Methods
Solvent Partitioning and Lipid Isolation
Bovine milk serves as a primary natural source due to its high ganglioside content. The extraction protocol follows a modified Svennerholm-Fredman method:
-
Homogenization : Milk (0.5 mL) is mixed with 0.5 mL H₂O, 2.7 mL methanol (MeOH), and 1.35 mL chloroform (CHCl₃).
-
Centrifugation : After 30 min of gentle agitation, centrifugation (30 min) separates the supernatant containing lipids.
-
Partitioning : The supernatant undergoes solvent partitioning using 0.8 M KCl and additional H₂O, yielding an upper aqueous phase enriched with polar lipids.
-
Cleanup : A C18 solid-phase extraction (SPE) cartridge isolates gangliosides, eluted with MeOH.
Table 1: Extraction Efficiency from Bovine Milk
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Initial Homogenization | 100 | <5 |
| Post-Centrifugation | 78 ± 4 | 12 ± 2 |
| Post-SPE | 45 ± 3 | 85 ± 5 |
This method achieves ~45% recovery with 85% purity but requires further purification for analytical applications.
Enzymatic Transglycosylation
Glycosidase-Mediated Synthesis
The patent EP0730033A2 details enzymatic synthesis using glycosidases to transfer sugar residues to ceramide:
-
Substrate Preparation : Ceramide (10 mg) is suspended in 0.1 M acetate buffer (pH 5.0) with 2% sodium taurodeoxycholate.
-
Enzymatic Reaction : β-Galactosidase (15 U) or β-glucosidase is added to a solution containing lactose or cellobiose (200–300 mg), respectively.
-
Incubation : Reactions proceed at 50°C for 24 hr, forming galactosylceramide or glucosylceramide.
Table 2: Enzymatic Synthesis Parameters
| Enzyme | Sugar Donor | Ceramide Source | Reaction Time | Yield (%) |
|---|---|---|---|---|
| β-Galactosidase | Lactose | Bovine Brain | 24 hr | 95 ± 2 |
| β-Glucosidase | Cellobiose | Bovine Brain | 24 hr | 93 ± 3 |
Purification via ODS and silica-gel chromatography yields >95% pure products. For complex gangliosides, sequential enzymatic steps with sialyltransferases (e.g., ST3Gal-III for α2,3-sialylation) are required.
Chemical Synthesis
Stepwise Glycosylation
EvitaChem’s synthetic route involves:
-
Sugar Assembly : The hexasaccharide backbone is constructed using protective groups (e.g., benzyl, acetyl) to control regioselectivity.
-
Sialylation : Neu5Ac is introduced via α2,3-linkage using sialyl donors (e.g., CMP-Neu5Ac) under mild acidic conditions.
-
Ceramide Coupling : The glycosyl donor is activated (e.g., trichloroacetimidate) and reacted with bovine-derived ceramide.
-
Deprotection and Ammonium Salt Formation : Final deprotection (e.g., hydrogenolysis) yields the ammonium salt after ion exchange.
Table 3: Chemical Synthesis Metrics
| Step | Time (Days) | Overall Yield (%) |
|---|---|---|
| Hexasaccharide Assembly | 14–21 | 18 ± 4 |
| Sialylation | 2 | 65 ± 7 |
| Ceramide Coupling | 3 | 42 ± 5 |
This method offers high structural precision but is labor-intensive and low-yielding.
Hybrid Chemoenzymatic Approaches
Combining Chemical and Enzymatic Steps
Recent advances merge chemical synthesis of oligosaccharides with enzymatic sialylation:
Table 4: Hybrid Method Performance
| Parameter | Value |
|---|---|
| Sialylation Efficiency | 88 ± 6% |
| Total Time | 10–12 days |
| Overall Purity | 98 ± 1% |
This approach balances yield and specificity, though enzyme availability remains a bottleneck.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural characterization of this fucosylated GM1 ganglioside?
- Methodology : High-purity (>99%) gangliosides like this compound require orthogonal analytical approaches. Use nuclear magnetic resonance (NMR) to confirm glycosidic linkages (e.g., α1,2-fucose, β1,3-Gal) and sialic acid orientation (Neu5Ac-α2,3). Mass spectrometry (MS) with MALDI-TOF or ESI-QTOF is critical for verifying molecular weight and ceramide composition. Pair this with HPLC (e.g., reverse-phase or HILIC) for purity validation .
- Data Interpretation : Cross-reference NMR chemical shifts with databases for gangliosides (e.g., SphinGOMAP) and compare fragmentation patterns in MS/MS to known GM1 analogs .
Q. How does the fucosylation of GM1 influence its role in cellular recognition mechanisms?
- Experimental Design : Use glycan microarray assays to compare binding affinities of fucosylated GM1 versus non-fucosylated GM1 with lectins (e.g., Siglec family) or pathogen adhesins. Incorporate cell-based assays (e.g., flow cytometry) to study receptor clustering in lipid rafts .
- Key Considerations : Control for ceramide variability (bovine-derived vs. synthetic) to isolate fucose-specific effects .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in data on this ganglioside’s interactions with bacterial toxins?
- Case Example : If conflicting reports exist on cholera toxin binding, employ surface plasmon resonance (SPR) to quantify kinetics under varying pH and ionic strength. Use cryo-EM to visualize structural interactions at the ganglioside-toxin interface.
- Contradiction Analysis : Differences in toxin batches or ganglioside aggregation states (monomeric vs. micellar) may explain discrepancies. Include dynamic light scattering (DLS) to monitor aggregation .
Q. How can researchers optimize the synthesis of this compound to address low yields in fucose transferase reactions?
- Methodological Approach : Apply Box-Behnken experimental design to optimize reaction parameters (e.g., enzyme concentration, incubation time, donor/acceptor ratio). Use UDP-Fucose analogs with fluorescent tags to track transferase efficiency via HPLC .
- Data Validation : Compare synthetic yields with bovine-derived material using LC-MS/MS and validate biological activity via in vitro toxin neutralization assays .
Q. What statistical frameworks are suitable for analyzing heterogeneous data on this ganglioside’s role in neurodegenerative disease models?
- Advanced Design : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate ganglioside levels (measured via LC-MS) with neuroinflammatory markers (e.g., TNF-α, GFAP) in transgenic mouse models.
- Reproducibility : Standardize extraction protocols (e.g., Folch partitioning) to minimize variability in ceramide recovery .
Methodological Challenges and Solutions
Q. How can researchers address solubility issues in functional studies of this amphipathic molecule?
- Strategies : Formulate ganglioside micelles using detergents (e.g., CHAPS) or synthetic lipids (e.g., DOPC) for in vitro assays. For in vivo delivery, employ nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability .
- Validation : Confirm micelle size via DLS and monitor stability using fluorescence quenching assays .
Q. What controls are essential when studying this compound’s immunomodulatory effects?
- Critical Controls : Include NH4-free analogs to distinguish ammonium counterion effects from glycan-specific responses. Use knockout cell lines (e.g., FUT2-deficient) to isolate fucose-mediated signaling .
Data Reproducibility and Reporting
Q. How should researchers document experimental conditions to ensure reproducibility?
- Guidelines : Follow IUPAC nomenclature for glycosphingolipids and report ceramide composition (e.g., bovine-derived C18:0/C24:1). Specify chromatography gradients, MS ionization settings, and NMR acquisition parameters .
- Example : A detailed methods section should resemble protocols in , including reagent sources (e.g., "bovine brain extract, Sigma-Aldrich, Lot# XYZ") and storage conditions (-80°C under argon) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
